![molecular formula C30H40N6O10 B2890973 Boc-Val-Cit-PAB-PNP CAS No. 870487-10-8](/img/structure/B2890973.png)
Boc-Val-Cit-PAB-PNP
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Overview
Description
“Boc-Val-Cit-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
The “Boc-Val-Cit-PAB-PNP” linker is designed to be cleaved by cathepsin B . This enzyme is only present in the lysosome, so the ADC payload will be released only in the cell .Molecular Structure Analysis
The molecular weight of “Boc-Val-Cit-PAB-PNP” is 644.67, and its molecular formula is C30H40N6O10 .Chemical Reactions Analysis
“Boc-Val-Cit-PAB-PNP” is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .Physical And Chemical Properties Analysis
“Boc-Val-Cit-PAB-PNP” has a molecular weight of 644.67, a molecular formula of C30H40N6O10, and a CAS No. of 870487-10-8 .Scientific Research Applications
Antibody-Drug Conjugates (ADCs) Development
Boc-Val-Cit-PAB-PNP: is primarily used in the development of ADCs, which are complex pharmaceuticals designed to target and kill cancer cells while sparing healthy cells . The linker plays a crucial role in maintaining the stability of the ADC in the bloodstream and releasing the drug within the target cell.
Targeted Cancer Therapy
The linker is instrumental in targeted cancer therapy, where it ensures that the cytotoxic drug is only released in the presence of cathepsin B, an enzyme that is up-regulated in malignant cells . This specificity helps to minimize the side effects associated with traditional chemotherapy.
Enhancing Plasma Stability
The Val-Cit dipeptide within the linker is known for its good plasma stability . This means that ADCs using this linker are less likely to release their payload prematurely, which could lead to systemic toxicity.
Controlled Drug Release
The PAB (para-aminobenzylcarbamate) part of the linker is a self-immolative spacer that ensures the rapid and complete release of the drug once the linker is cleaved by cathepsin B inside the target cell . This controlled release is vital for the efficacy of the ADC.
Research on Enzymatically Cleavable Linkers
“Boc-Val-Cit-PAB-PNP” serves as a model in the research of enzymatically cleavable linkers. Studies focus on optimizing these linkers for better stability and release behavior, which is essential for the therapeutic index of ADCs .
Prodrug Activation
The linker is also used in the study of prodrug activation, where inactive drugs (prodrugs) are converted into their active form within the target cell. The Val-Cit sequence is specifically designed to be cleaved by cathepsin B, which is present in higher concentrations in tumor cells than in normal cells .
Safety And Hazards
Future Directions
“Boc-Val-Cit-PAB-PNP” is a cleavable peptide ADC linker . The Val-Cit will specifically be cleaved by Cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . PNP can be substituted by amine-bearing molecules . This linker is used for research purposes .
properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O10/c1-18(2)24(35-28(40)46-30(3,4)5)26(38)34-23(7-6-16-32-27(31)39)25(37)33-20-10-8-19(9-11-20)17-44-29(41)45-22-14-12-21(13-15-22)36(42)43/h8-15,18,23-24H,6-7,16-17H2,1-5H3,(H,33,37)(H,34,38)(H,35,40)(H3,31,32,39)/t23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWLDDHVHXQPOG-ZEQRLZLVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Val-Cit-PAB-PNP |
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